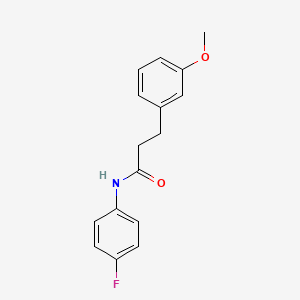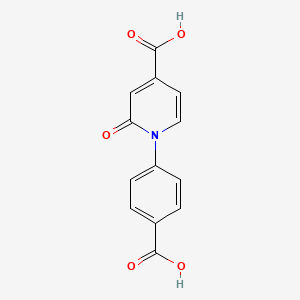![molecular formula C8H8BrNO2 B8304888 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrNO2 It features a bromomethyl group attached to a dihydro-dioxino-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 6-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 6-Iodo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
Uniqueness
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
6-(bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-5-6-1-2-7-8(10-6)12-4-3-11-7/h1-2H,3-5H2 |
InChI Key |
WWMZHUQMPYVMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8304859.png)




![1,1-Dimethylethyl 4-[bis(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8304895.png)

![5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8304908.png)



